molecular formula C22H20ClFN4O2S B11967855 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11967855
M. Wt: 458.9 g/mol
InChI Key: HYFSGUCDYJFLGV-UHFFFAOYSA-N
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Description

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and the purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H20ClFN4O2S

Molecular Weight

458.9 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H20ClFN4O2S/c1-27-19-18(20(29)26-21(27)30)28(12-6-9-14-7-3-2-4-8-14)22(25-19)31-13-15-16(23)10-5-11-17(15)24/h2-5,7-8,10-11H,6,9,12-13H2,1H3,(H,26,29,30)

InChI Key

HYFSGUCDYJFLGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4

Origin of Product

United States

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